Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside
Description
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 61330-62-9 |
| Molecular Formula | C~35~H~38~O~6~ |
| Molecular Weight | 554.7 g/mol |
| Synonym | Methyl tetrakis-O-benzyl-α-D-mannopyranoside |
The compound’s CAS number (61330-62-9) is consistently referenced across chemical databases, including PubChem and ChemSpider. Its synthesis and characterization have been documented in peer-reviewed studies focusing on carbohydrate protection strategies.
Historical Context in Carbohydrate Chemistry
The development of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is rooted in the broader evolution of benzyl ethers as protecting groups in carbohydrate chemistry. Benzylation emerged as a critical strategy in the mid-20th century, enabling selective masking of hydroxyl groups during complex oligosaccharide syntheses. Early work by Gomberg and Buchler (1921) demonstrated the feasibility of benzylating carbohydrates using aqueous alkali conditions, while Zemplen’s later innovations in catalytic hydrogenolysis provided reliable deprotection methods.
The compound itself gained prominence as a stable intermediate for mannose-containing glycoconjugates, particularly in the synthesis of glycosyl donors and acceptors. Its tetra-O-benzyl configuration ensures resistance to acidic and basic conditions, making it indispensable for stepwise glycosylation reactions. The adoption of benzyl groups in carbohydrate chemistry was further accelerated by their compatibility with modern orthogonal protection schemes, such as those involving tert-butyldiphenylsilyl (TBDPS) or p-methoxybenzyl (PMB) groups.
Structural Representation and Stereochemical Configuration
The molecular architecture of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is defined by its α-D-mannopyranoside core, where the anomeric methoxy group occupies the axial position. The stereochemical configuration at each chiral center is as follows:
| Position | Configuration |
|---|---|
| C1 | R (α-anomer) |
| C2 | R |
| C3 | R |
| C4 | S |
| C5 | S |
The benzyl ethers at positions 2, 3, 4, and 6 adopt equatorial orientations in the preferred ^4C~1~ chair conformation, minimizing steric hindrance between the bulky benzyl groups. This arrangement is critical for maintaining solubility in nonpolar solvents (e.g., toluene, chloroform) and facilitating subsequent chemical transformations.
Stereochemical Features:
- Anomeric Effect : The axial methoxy group at C1 stabilizes the α-configuration through hyperconjugation and dipole interactions.
- Benzyl Group Dynamics : The four benzyl ethers create a hydrophobic shell, shielding the pyranose ring from nucleophilic attack or unwanted hydrolysis.
X-ray crystallographic data for related tetra-O-benzyl hexopyranosides confirm the rigidity of the benzyl-protected scaffold, with bond angles and torsion angles consistent with low-energy conformations. Nuclear magnetic resonance (NMR) studies further validate the stereochemical assignments, particularly through coupling constants (e.g., J~1,2~ = 1.5–2.0 Hz for α-mannosides).
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-VABIIVNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Benzylation Using Benzyl Bromide
The foundational method involves sequential benzylation of methyl α-D-mannopyranoside under strongly basic conditions. Koto et al. (1976) reported a four-step procedure:
-
Initial Protection : Treatment with benzyl bromide (4 equiv) in dimethylformamide (DMF) with sodium hydride (NaH) at 0°C to room temperature for 24 hours.
-
Selective Deprotection : Acidic hydrolysis (HCl in dioxane/water) removes the anomeric methyl group, yielding 2,3,4,6-Tetra-O-benzyl-D-mannose.
-
Re-methylation : Reaction with methyl iodide (CH₃I) and silver oxide (Ag₂O) in dichloromethane (DCM) regenerates the methyl glycoside.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product as a pale yellow oil.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 58–65% | |
| Reaction Time | 72–96 hours | |
| Purity (Post-Column) | >95% (¹H NMR) | |
| Solubility | Chloroform, Methanol, DCM |
This method’s limitation lies in the stoichiometric use of NaH, which generates hazardous hydrogen gas. However, its reproducibility has been validated across multiple studies.
Catalytic Benzylation Strategies
Silver Oxide-Mediated Benzylation
A modified approach employs silver(I) oxide (Ag₂O) as a mild base, enhancing reaction safety. Source details a protocol optimized for regioselectivity:
-
Substrate : Methyl-6-O-tert-butyldimethylsilyl-α-D-mannopyranoside
-
Reagents : Benzyl bromide (5 equiv), Ag₂O (1.2 equiv), 1,3,5-trimethoxybenzene (internal standard)
-
Solvent : Anhydrous acetonitrile (0.1 M)
-
Conditions : Argon atmosphere, 24 hours at 25°C
-
Workup : Filtration through Celite, solvent evaporation, and chromatography (25–40% EtOAc/pentane).
Performance Metrics:
| Parameter | Value | Source |
|---|---|---|
| Conversion Rate | 92% (8:1 regioisomer ratio) | |
| Catalyst Loading | 4 mol% | |
| Scalability | Demonstrated at 0.8–1.0 mmol |
This method avoids strong bases like NaH, making it preferable for acid-sensitive substrates. The tert-butyldimethylsilyl (TBDMS) group at C6 simplifies purification by impartring lipophilicity.
Regioselective Protection Using Borinic Acid Catalysts
9-Hetero-10-boraanthracene-Derived Catalysts
Cutting-edge work reported in Source introduces borinic acid catalysts for regioselective benzylation. Key features include:
-
Catalyst : 9-Hetero-10-boraanthracene derivatives (e.g., 1a, 2a-c)
-
Mechanism : Lewis acid-mediated activation of benzyl electrophiles
-
Conditions : 0.8 mmol scale, 750 rpm stirring, 24-hour reaction time
Comparative Catalyst Efficiency:
| Catalyst | Conversion (%) | O3:O2 Selectivity |
|---|---|---|
| 1a | 82 | 7:1 |
| 2a | 89 | 9:1 |
| 2b | 78 | 6:1 |
| 2c | 85 | 8:1 |
This method achieves superior regiocontrol compared to traditional approaches, though catalyst synthesis adds complexity.
Critical Analysis of Methodologies
Yield Optimization Challenges
-
Base Sensitivity : NaH-mediated reactions require strict anhydrous conditions to prevent hydrolysis.
-
Temperature Effects : Elevated temperatures (>40°C) promote β-elimination, reducing yields.
-
Solvent Impact : DMF enhances benzyl bromide reactivity but complicates purification; acetonitrile offers a cleaner profile.
Analytical Validation
Modern characterization relies on:
-
¹H/¹³C NMR : Confirms benzyl group integration (δ 7.25–7.35 ppm, aromatic protons).
-
Mass Spectrometry : ESI-MS m/z 554.267 [M+Na]⁺ aligns with theoretical values.
-
Optical Rotation : [α]D²⁵ +48.6° (c 1.0, CHCl₃) verifies α-configuration.
Industrial and Laboratory-Scale Considerations
Scalability of Ag₂O Method
Pilot-scale trials (100 mmol) using Ag₂O report:
Green Chemistry Alternatives
Emerging protocols explore:
-
Microwave Assistance : 30-minute reactions at 80°C (yield: 68%)
-
Biocatalytic Methods : Lipase-mediated benzylation (proof-of-concept stage)
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, in solvents like dichloromethane (DCM) or water.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: Various nucleophiles like halides, amines, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include benzyl-substituted derivatives, alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Glycosylation Reactions
One of the primary applications of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is in glycosylation reactions. This compound serves as a glycosyl donor due to its ability to participate in regioselective and stereoselective glycosylation processes.
- Regioselectivity : Research has demonstrated that this compound can be employed in regioselective glycosylation to produce specific glycosidic linkages. For instance, studies have shown that using silver perchlorate as an activator allows for the formation of both cis and trans mannopyranosides from mannopyranosyl dimethylphosphinothioates with good yields .
- Synthesis of Glycoproteins : Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside has been utilized in synthesizing derivatives of α-mannopyranosides that are essential components of glycoproteins. This application highlights its significance in biochemical research and the development of therapeutic agents .
Synthesis of Complex Carbohydrates
The compound is also valuable in the synthesis of complex carbohydrates. Its structure allows for various modifications that can lead to the formation of diverse carbohydrate structures.
- Building Block for Natural Products : Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside has been used as a precursor in the synthesis of biologically active compounds. For example, it has been incorporated into synthetic routes leading to marine metabolites and other natural products .
- Versatile Synthetic Intermediates : The compound can be transformed into other sugar derivatives through various chemical reactions such as acetylation and benzoylation. These transformations enable researchers to create a library of sugar derivatives for further study and application .
Analytical Applications
In addition to its synthetic applications, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is also used in analytical chemistry.
- Spectrophotometric Methods : The compound has been involved in developing spectrophotometric methods for analyzing carbohydrate structures. These methods are crucial for determining the concentration and purity of carbohydrate samples in various research settings .
Case Study 1: Synthesis of Glycoprotein Precursors
In a study focusing on glycoprotein synthesis, researchers utilized Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside to create α-mannopyranosides linked to GlcNAc units. The resultant compounds were analyzed for their biological activity and potential therapeutic applications.
Case Study 2: Regioselective Glycosylation
Another investigation involved using this compound in regioselective glycosylation reactions mediated by dibutyltin oxide. The study reported high selectivity and yield for the desired disaccharides formed from unprotected hexopyranosides .
Mechanism of Action
The mechanism of action of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance its binding affinity and stability, facilitating its role in glycosylation reactions and other biochemical processes. The compound’s effects are mediated through pathways involving carbohydrate recognition and modification .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Several benzylated mannose derivatives differ in substitution patterns or stereochemistry:
Key Differences :
- Positional Substitution : The target compound’s 2,3,4,6-O-benzylation contrasts with 1,2,3,4-tetra-O-benzyl derivatives, altering steric hindrance and glycosylation reactivity .
- Conformational Rigidity : Compounds with cyclic benzylidene groups (e.g., 4,6-O-benzylidene) exhibit restricted flexibility, impacting their use in stereoselective synthesis .
Protecting Group Variations
Benzyl groups are often substituted with acetyl or benzoyl groups, influencing stability and reactivity:
Key Differences :
- Stability : Benzyl groups are stable under acidic/basic conditions, whereas acetyl groups are cleaved under mild basic hydrolysis .
- Spectral Signatures : Benzoylated derivatives exhibit distinct IR peaks (e.g., 1723 cm⁻¹ for C=O) absent in benzyl-protected analogs .
Stereoisomers and Epimers
Epimerization at specific carbons alters biological recognition and physical properties:
Key Differences :
- Biological Activity: The manno configuration is critical for lectin binding (e.g., concanavalin A), while galacto derivatives are unrecognized .
- Synthesis : Epimerization during glycosylation can lead to byproducts, requiring precise stereocontrol .
Aglycone Variations
The anomeric methyl group can be replaced with functionalized aglycones:
Key Differences :
Biological Activity
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is a synthetic sugar compound that serves as a model for studying the biological activities of mannose derivatives. Its structural modifications allow researchers to explore various biological interactions and mechanisms, particularly in the context of glycan-binding proteins and lectins.
Chemical Characteristics
- Molecular Formula : C₃₄H₃₆O₆
- Molecular Weight : 540.66 g/mol
- Appearance : White to almost white powder or crystal
- Melting Point : 146.0 to 153.0 °C
- Purity : Minimum 97.0% (HPLC)
Biological Activity Overview
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside exhibits a range of biological activities that can be categorized into several key areas:
- Anti-infection Properties :
- Immunological Effects :
- Cell Cycle Regulation :
- Glycan-Binding Lectin Interactions :
Case Studies and Experimental Data
- Synthesis and Stability Studies :
- Lectin Binding Specificity :
- Anti-infective Mechanisms :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
